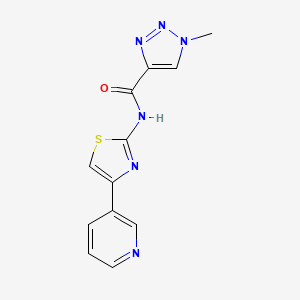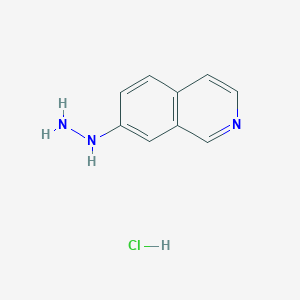
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, also known as BRL-15572, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective antagonist for the orexin 1 receptor, which is involved in the regulation of sleep and wakefulness. In
Mécanisme D'action
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole selectively blocks the orexin 1 receptor, which is involved in the regulation of sleep and wakefulness. The orexin 1 receptor is primarily located in the lateral hypothalamus and is activated by orexin A and orexin B, which are neuropeptides that promote wakefulness. By blocking the orexin 1 receptor, 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole decreases wakefulness and promotes sleep.
Biochemical and Physiological Effects:
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has been shown to decrease wakefulness and increase sleep in various animal models. Additionally, this compound has been shown to have minimal effects on other neurotransmitter systems, such as dopamine, serotonin, and norepinephrine. This suggests that 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole may have fewer side effects compared to other sleep-promoting drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole in lab experiments is its selectivity for the orexin 1 receptor. This allows for more precise investigation of the role of this receptor in sleep and wakefulness regulation. Additionally, 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has been shown to have minimal effects on other neurotransmitter systems, which reduces the potential for confounding effects. However, one limitation of using 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is its relatively short half-life, which may require frequent dosing in long-term experiments.
Orientations Futures
There are several future directions for the investigation of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole. One potential direction is the development of more potent and selective orexin 1 receptor antagonists for the treatment of sleep disorders. Additionally, further investigation is needed to fully understand the role of the orexin 1 receptor in sleep and wakefulness regulation, as well as its potential involvement in other physiological processes. Finally, the potential therapeutic applications of orexin 1 receptor antagonists for other disorders, such as addiction and anxiety, should be explored.
Méthodes De Synthèse
The synthesis of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole involves several steps, including the reaction of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid with methanol and thionyl chloride to form the corresponding methyl ester. The ester is then reacted with sodium hydride and chloromethyl methyl ether to yield the final product.
Applications De Recherche Scientifique
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has been used in various scientific research studies to investigate the role of the orexin 1 receptor in sleep and wakefulness regulation. This compound has been shown to selectively block the orexin 1 receptor, which results in a decrease in wakefulness and an increase in sleep. Additionally, 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has been used in studies investigating the potential therapeutic applications of orexin 1 receptor antagonists for the treatment of sleep disorders, such as insomnia and narcolepsy.
Propriétés
IUPAC Name |
4-bromo-1-cyclopentyl-5-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-14-7-10-9(11)6-12-13(10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAAYBKAIQRIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide](/img/structure/B2687904.png)


![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2687909.png)


![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate](/img/structure/B2687914.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2687918.png)
![3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687920.png)

![N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2687922.png)
![N-(4-butylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687924.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2687925.png)
![7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine hydrochloride](/img/structure/B2687927.png)